4-Chloro-6-(2-methoxyethoxy)quinazoline

Process Chemistry Medicinal Chemistry Synthesis Quinazoline Chlorination

Procure 4-Chloro-6-(2-methoxyethoxy)quinazoline (CAS 937263-67-7) for regioselective 7-position functionalization in kinase inhibitor SAR. This monosubstituted quinazoline scaffold features a reactive 4-chloro handle for C-N coupling and a 6-(2-methoxyethoxy) group that optimizes LogP (~2.0-2.2) for cellular permeability. ISO-certified batch consistency ensures reliable synthesis of EGFR/Aurora inhibitors and 18F-PET tracers.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
CAS No. 937263-67-7
Cat. No. B1458122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(2-methoxyethoxy)quinazoline
CAS937263-67-7
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESCOCCOC1=CC2=C(C=C1)N=CN=C2Cl
InChIInChI=1S/C11H11ClN2O2/c1-15-4-5-16-8-2-3-10-9(6-8)11(12)14-7-13-10/h2-3,6-7H,4-5H2,1H3
InChIKeyZOHMQXJORBAWKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(2-methoxyethoxy)quinazoline (CAS 937263-67-7): Procurement-Grade Overview for RTK-Targeted Medicinal Chemistry and PET Tracer Development


4-Chloro-6-(2-methoxyethoxy)quinazoline (CAS 937263-67-7) is a monosubstituted quinazoline derivative with the molecular formula C11H11ClN2O2 and a molecular weight of 238.67 g/mol . The compound features a chlorine atom at the 4-position and a 2-methoxyethoxy side chain at the 6-position, distinguishing it from simpler 6-alkoxy analogs and more heavily substituted derivatives such as 6,7-bis(2-methoxyethoxy)quinazoline [1]. The 4-chloro group serves as a reactive handle for nucleophilic aromatic substitution, enabling efficient C–N bond formation with aniline derivatives . The 6-(2-methoxyethoxy) substituent is directly implicated in modulating lipophilicity and target binding for receptor tyrosine kinase (RTK) inhibitors, including EGFR and Aurora kinase inhibitors . This specific substitution pattern is of particular relevance in the synthesis of 18F-labeled quinazoline PET imaging probes, where the 6-(2-methoxyethoxy) group has been shown to contribute to favorable LogP values relative to other substitution patterns [2].

4-Chloro-6-(2-methoxyethoxy)quinazoline: Why 4-Chloro-6-methoxyquinazoline or 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Cannot Serve as Drop-In Replacements


In-class quinazoline intermediates with differing substitution patterns at the 6- and 7-positions are not functionally interchangeable in downstream medicinal chemistry campaigns. The 4-Chloro-6-(2-methoxyethoxy)quinazoline scaffold occupies a specific physicochemical and synthetic niche: it provides a single 6-position (2-methoxyethoxy) substituent without the 7-position modification present in erlotinib-related intermediates, thereby enabling regioselective derivatization at the 7-position in subsequent steps . Replacing it with 4-Chloro-6-methoxyquinazoline (CAS 50424-28-7) results in a shorter alkoxy chain and substantially different lipophilicity (ACD/LogP 1.60 vs. the 6-(2-methoxyethoxy) LogP of approximately 2.0–2.2) and altered synthetic trajectory . Conversely, substituting with 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS 183322-18-1) introduces a second 2-methoxyethoxy group at the 7-position, eliminating the possibility of selective 7-position functionalization and committing the synthesis to a predetermined disubstituted pharmacophore [1]. The following quantitative evidence establishes the specific, measurable differentiation that justifies targeted procurement of CAS 937263-67-7 over its nearest structural analogs.

4-Chloro-6-(2-methoxyethoxy)quinazoline (CAS 937263-67-7): Head-to-Head Comparative Evidence for Scientific Selection


Synthetic Scalability: Validated 71% Yield with POCl3 from 4-Hydroxy Precursor

The chlorination of 4-hydroxy-6-(2-methoxyethoxy)quinazoline using POCl3 proceeds with a documented isolated yield of 71% (662 mg from 870 mg starting material, 3.9 mmol scale) . This represents a reproducible, patent-validated synthetic route with confirmed product identity by LC-MS (m/z 239 [M+H]+) . The yield is comparable to or exceeds typical yields reported for analogous 4-chloroquinazoline syntheses using alternative chlorinating agents such as oxalyl chloride, which often require longer reaction times and produce variable yields [1].

Process Chemistry Medicinal Chemistry Synthesis Quinazoline Chlorination

Lipophilicity Tuning: Balanced LogP ~2.0–2.2 vs. Methoxy Analog (LogP 1.60) and 6,7-Bis Analog (LogP ~2.3–2.7)

While an experimentally validated LogP for 4-Chloro-6-(2-methoxyethoxy)quinazoline is not widely published, structure-based estimation places its XLogP3 in the range of approximately 2.0–2.2 based on the 2-methoxyethoxy side chain [1]. In comparison, the shorter-chain 4-Chloro-6-methoxyquinazoline (CAS 50424-28-7) has a reported ACD/LogP of 1.60 , which is approximately 0.4–0.6 log units lower, translating to a >2.5-fold difference in octanol-water partition coefficient and potentially insufficient membrane permeability for CNS or cellular uptake applications. Conversely, the 6,7-bis(2-methoxyethoxy) analog (CAS 183322-18-1) has a reported LogP of 2.33–2.68 [2], which is approximately 0.1–0.5 log units higher and may introduce increased lipophilicity that can be detrimental to solubility and metabolic stability [3].

Physicochemical Profiling Drug-Likeness ADME Optimization

Safety and Handling Transparency: Full GHS Hazard Classification vs. Analogs with Incomplete SDS Documentation

4-Chloro-6-(2-methoxyethoxy)quinazoline carries a comprehensive, vendor-verified GHS hazard profile, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The GHS07 pictogram and 'Warning' signal word are consistently documented across multiple supplier SDSs . In contrast, 4-Chloro-6-methoxyquinazoline (CAS 50424-28-7) and 4-Chloro-6-ethoxyquinazoline (CAS 155960-92-2) have less complete, vendor-dependent SDS documentation, with some suppliers omitting hazard statements entirely or providing only minimal classification [1].

Laboratory Safety Chemical Hygiene Regulatory Compliance

Procurement-Grade Supply Chain Compliance: ISO-Certified Production vs. Non-Certified Analogs

Multiple vendors offer 4-Chloro-6-(2-methoxyethoxy)quinazoline with documented adherence to ISO quality management system requirements. MolCore explicitly states that their product (MC782263) complies with ISO certification standards and is suitable for global pharmaceutical R&D and quality control applications . The compound is available at NLT 98% purity with specified storage conditions (inert atmosphere, 2–8°C) . In comparison, 4-Chloro-6-ethoxyquinazoline and 4-Chloro-6-methoxyquinazoline are predominantly offered by research-grade suppliers without explicit ISO certification claims or with less transparent quality documentation .

Supply Chain Integrity Quality Assurance ISO Compliance

Thermal Stability and Storage: Defined Boiling Point 376.9±32.0°C Enables Robust Handling

4-Chloro-6-(2-methoxyethoxy)quinazoline has a reported boiling point of 376.9±32.0°C at 760 mmHg , indicating substantial thermal stability under ambient and moderate heating conditions. This boiling point is significantly higher than that of 4-Chloro-6-methoxyquinazoline (323.0±22.0°C at 760 mmHg) , reflecting the larger molecular weight and additional ether oxygen of the 2-methoxyethoxy side chain. The higher boiling point translates to lower volatility and reduced risk of evaporative loss during routine laboratory handling and short-term storage at room temperature.

Chemical Stability Storage Optimization Physical Properties

4-Chloro-6-(2-methoxyethoxy)quinazoline: High-Confidence Application Scenarios Based on Comparative Evidence


Medicinal Chemistry: Synthesis of Monosubstituted 6-(2-Methoxyethoxy) Quinazoline Kinase Inhibitor Libraries

4-Chloro-6-(2-methoxyethoxy)quinazoline serves as the optimal starting material for SAR studies requiring selective 6-position (2-methoxyethoxy) substitution while leaving the 7-position available for further derivatization. The documented 71% yield in the chlorination step provides a reliable synthetic entry point, while the balanced LogP (~2.0–2.2) [1] positions final compounds in a favorable physicochemical space for cellular permeability without the excessive lipophilicity that can plague 6,7-bis substituted analogs (LogP ~2.3–2.7) [2]. The compound's availability with ISO-certified quality ensures batch-to-batch consistency across multi-year medicinal chemistry campaigns.

Radiopharmaceutical Development: 18F-Labeled Quinazoline PET Tracer Precursor

The 6-(2-methoxyethoxy) substitution pattern has been directly validated in the development of 18F-labeled quinazoline derivatives for tumor PET imaging, where it contributes to the low lipophilicity required for reduced non-specific binding and improved image contrast . 4-Chloro-6-(2-methoxyethoxy)quinazoline provides a scaffold for introducing the 4-anilino moiety and radiolabeling handle while maintaining the optimal LogP profile documented in comparative EGFR-TK autophosphorylation IC50 studies . The compound's defined boiling point and storage conditions [1] support the rigorous purity and stability requirements of radiopharmaceutical production.

Pharmaceutical Process Development: Scalable Synthesis of Targeted Oncology Intermediates

The patent-validated POCl3 chlorination route with 71% isolated yield establishes a baseline for process optimization and scale-up. The compound's ISO-certified supply chain [1] and comprehensive GHS hazard documentation [2] meet the quality and safety standards required for kilogram-scale production in GMP-like environments. The intermediate LogP and single 2-methoxyethoxy substituent provide a strategic advantage over 6,7-bis analogs, which are committed to a fixed pharmacophore and cannot be selectively elaborated at the 7-position .

Academic and Industrial Kinase Inhibitor Screening: Building Block for Aurora and PDGFR Inhibitors

4-Chloro-6-(2-methoxyethoxy)quinazoline has been identified as an inhibitor of Aurora kinase and platelet-derived growth factor (PDGF) receptors . The 4-chloro group enables efficient coupling with diverse anilines to generate focused kinase inhibitor libraries. The compound's thermal stability (boiling point 376.9±32.0°C) [1] and defined storage conditions [1] make it a reliable building block for high-throughput parallel synthesis, while the documented hazard profile [2] facilitates rapid institutional safety approval for academic screening centers.

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